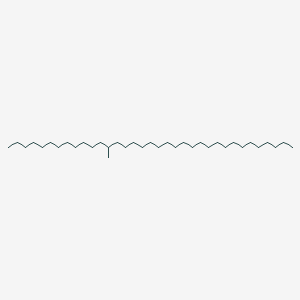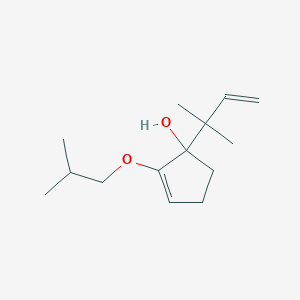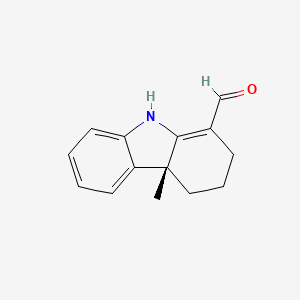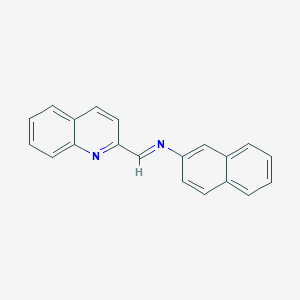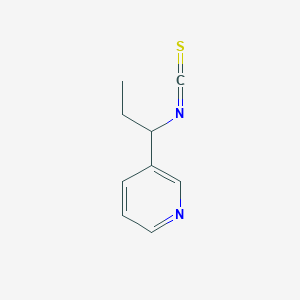
3-(1-Isothiocyanatopropyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Isothiocyanatopropyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a 1-isothiocyanatopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isothiocyanatopropyl)pyridine typically involves the reaction of pyridine with 1-isothiocyanatopropane. One common method is the nucleophilic substitution reaction where pyridine acts as a nucleophile and attacks the electrophilic carbon in 1-isothiocyanatopropane, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.
化学反応の分析
Types of Reactions
3-(1-Isothiocyanatopropyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
3-(1-Isothiocyanatopropyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-Isothiocyanatopropyl)pyridine involves its interaction with biological molecules. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various molecular targets and pathways, including those involved in cell signaling and metabolism.
類似化合物との比較
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but without the isothiocyanate group.
3-(1-Isothiocyanatopropyl)benzene: A compound with a benzene ring instead of a pyridine ring.
Isothiocyanatopropyl derivatives: Other compounds with the isothiocyanate group attached to different alkyl chains.
Uniqueness
3-(1-Isothiocyanatopropyl)pyridine is unique due to the presence of both the pyridine ring and the isothiocyanate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
60289-71-6 |
|---|---|
分子式 |
C9H10N2S |
分子量 |
178.26 g/mol |
IUPAC名 |
3-(1-isothiocyanatopropyl)pyridine |
InChI |
InChI=1S/C9H10N2S/c1-2-9(11-7-12)8-4-3-5-10-6-8/h3-6,9H,2H2,1H3 |
InChIキー |
BYQMAZGCZJYEKE-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CN=CC=C1)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


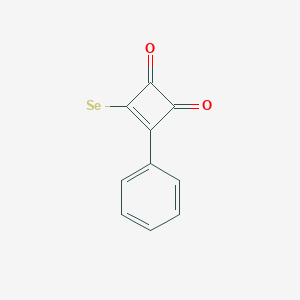
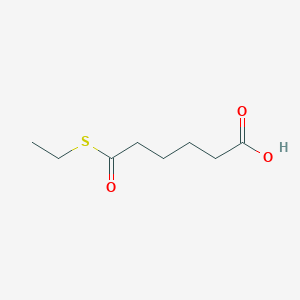


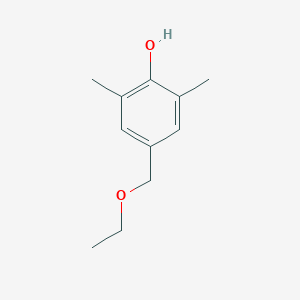
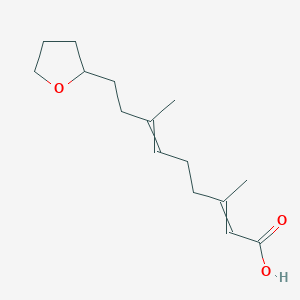
![{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B14619203.png)


